DIM

Pharmacokinetics Formulation Science Chemoprevention

Researchers relying on unformulated crystalline DIM or I3C as a proxy face irreproducible bioavailability and confounding pharmacology. 3,3′-Diindolylmethane (DIM) is the direct, stable bioactive entity that acts as a selective AhR ligand and, through inhibitory AhR-ERα crosstalk, exerts antiestrogenic activity in breast cancer models. • Binds AhR in MCF-7 cells at 10-50 μM; induces CYP1A1 at >50 μM. • Inhibits DMBA-induced mammary tumor growth in rats at 5 mg/kg without hepatic CYP1A1 induction. • Microencapsulated absorption-enhanced formulations achieve ~50% higher bioavailability vs. crystalline DIM; specify formulation at procurement.

Molecular Formula C17H14N2
Molecular Weight 246.31
Cat. No. B1532986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIM
SynonymsAlternative Name: 3,3-Diindolylmethane
Molecular FormulaC17H14N2
Molecular Weight246.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DIM: Core Identity and Mechanisms


3,3′-Diindolylmethane (DIM) is a heterocyclic organic compound formed as the major acid-catalyzed condensation metabolite of indole-3-carbinol (I3C), a phytochemical derived from cruciferous vegetables. [1] DIM functions as a selective ligand for the aryl hydrocarbon receptor (AhR) and, through inhibitory AhR–estrogen receptor alpha (ERα) crosstalk, exerts antiestrogenic activity distinct from that of I3C. [2] Specifically, DIM binds AhR in MCF-7 human breast cancer cells at concentrations of 10–50 μM, forming a nuclear AhR complex, and induces CYP1A1 gene expression at concentrations >50 μM. [1] In vivo, DIM administered at 5 mg/kg every other day inhibits DMBA-induced mammary tumor growth in Sprague-Dawley rats without inducing hepatic CYP1A1-dependent activity. [1] This dual AhR/ERα-modulating mechanism underpins DIM's investigation as a non-toxic antiestrogenic agent in chemoprevention and oncology research. [1][2]

DIM Substitution Risks


Substituting DIM with its precursor indole-3-carbinol (I3C) or with unformulated crystalline DIM introduces critical experimental variability and clinical unpredictability due to fundamental differences in chemical stability, in vivo pharmacology, and formulation-dependent bioavailability. [1] Unlike I3C, which requires acid-catalyzed gastric conversion to generate DIM and other condensation products, DIM is the direct, stable bioactive entity. [2] Critically, in vivo carcinogenesis models demonstrate that DIM does not function as a pharmacologic analog of I3C; whereas I3C at 180 mg/kg significantly reduced MNU-induced mammary tumor multiplicity, DIM at equivalent doses exhibited minimal effects. [1] Furthermore, crystalline DIM exhibits poor oral bioavailability due to low solubility and high lipophilicity (Log K0/w > 4), [3] while absorption-enhanced formulations such as BioResponse DIM® demonstrate approximately 50% higher bioavailability. [4] Thus, selection of DIM formulation and avoidance of I3C as a proxy are essential for reproducible, clinically translatable research outcomes.

DIM Comparative Evidence


Formulated vs. Crystalline Bioavailability

In a head-to-head preclinical pharmacokinetic study in rats, a liquid DIM oil solution formulation containing cod liver oil and polysorbate achieved approximately fivefold higher plasma levels of DIM despite a 2,000-fold lower administered dose compared to non-formulated crystalline DIM. [1] In a separate murine study employing physiologically based pharmacokinetic modeling, the absorption-enhanced BioResponse DIM® formulation exhibited approximately 50% higher bioavailability than the crystalline formulation. [2] These data demonstrate that formulation technology significantly alters DIM systemic exposure, which is critical for achieving pharmacologically relevant concentrations in target tissues.

Pharmacokinetics Formulation Science Chemoprevention

Estrogen Metabolism Modulation in Breast Cancer

In a randomized, double-blind, placebo-controlled trial of 130 women prescribed tamoxifen for breast cancer, oral administration of BioResponse DIM® (BR-DIM) at 150 mg twice daily for 12 months significantly increased the urinary 2/16α-hydroxyestrone (2/16α-OHE1) ratio, a biomarker of favorable estrogen metabolism. [1] Specifically, the BR-DIM group exhibited a median increase in the 2/16α-OHE1 ratio of +3.2 (IQR: 0.8 to 8.4), whereas the placebo group showed a median decrease of −0.7 (IQR: −1.7 to 0.8) (P < 0.001). [1] Serum sex hormone-binding globulin (SHBG) also increased with BR-DIM compared to placebo (+25 ± 22 vs. +1.1 ± 19 nmol/L, respectively). [1] However, concomitant reduction in plasma tamoxifen metabolites (endoxifen, 4-OH tamoxifen, and N-desmethyl-tamoxifen) was observed in the DIM group (P < 0.001). [1]

Breast Cancer Estrogen Metabolism Adjuvant Therapy

I3C Chemopreventive Disparity

A comparative preclinical study directly evaluating the chemopreventive efficacy of DIM versus its precursor I3C in chemically induced mammary carcinogenesis models revealed that DIM is not a functional substitute for I3C. [1] In the DMBA-induced initiation model, DIM at 20 or 180 mg/kg body weight/day failed to block tumor induction, whereas I3C and 5,6-benzoflavone were highly effective. [1] In the MNU-induced promotion/progression model, I3C at 180 mg/kg (high dose) significantly reduced tumor multiplicity, while DIM at equivalent doses (180 or 60 mg/kg) exhibited minimal effects on tumor multiplicity. [1] These findings underscore that the pharmacologic activity of DIM diverges substantially from that of I3C in vivo, likely due to differences in AhR agonist activity and metabolic fate. [1]

Chemoprevention Mammary Carcinogenesis I3C

Cervical Dysplasia Safety Profile

In a randomized, double-blind, placebo-controlled trial of 551 women with low-grade cervical cytological abnormalities, oral DIM supplementation at 150 mg daily for 6 months was well tolerated, with no significant difference in adverse events between treatment arms. [1] Although the trial did not demonstrate a statistically significant effect on cytological regression or HPV clearance (risk ratio for CIN2+ was 0.7; 95% CI: 0.4–1.2), [1] the study establishes a favorable safety profile for DIM at this dose and duration. In a separate pilot study of oral DIM at 2 mg/kg/day in women with cervical intraepithelial neoplasia (CIN) grade 2 or 3, DIM was similarly well tolerated with no significant toxicity. [2]

Cervical Dysplasia Safety Phase I/II

AhR Activation vs. Resveratrol

Transcriptomic analyses in MCF-7 human breast cancer cells reveal that DIM and resveratrol (RES) differentially regulate aryl hydrocarbon receptor (AhR) and estrogen receptor alpha (ERα) signaling. [1] Both DIM and RES activate ERα; however, DIM uniquely activates AhR, whereas RES represses it. [1] More than 90% of the differentially expressed genes closest to an AhR binding site after DIM treatment also possess an ERα site, and 60% of the coregulated genes between DIM and E2+TCDD were common. [2] This dual receptor activation profile distinguishes DIM from other dietary AhR/ERα ligands and underpins its unique antiestrogenic mechanism via inhibitory crosstalk. [1][2]

Molecular Pharmacology AhR ERα Crosstalk

Chemical Stability vs. I3C

DIM exhibits superior chemical stability compared to its precursor I3C, which is unstable under acidic conditions and undergoes condensation to form DIM and other oligomers in the stomach. [1] Unlike I3C, DIM does not require gastric conversion for biological activity and can be directly administered as the active moiety. This property is leveraged in commercial formulations such as BioResponse DIM®, which is described as a stable, ready-to-use complex that does not rely on in vivo conversion. The enhanced stability of DIM facilitates precise dosing and reproducible pharmacokinetics, whereas the variable conversion of I3C to DIM in vivo introduces uncertainty in exposure and efficacy. [1]

Chemical Stability Metabolism Formulation

DIM Application Scenarios


Estrogen Metabolism in Adjuvant Breast Cancer

This scenario applies to clinical trials and mechanistic studies investigating the modulation of estrogen metabolism as an adjunct to tamoxifen therapy in breast cancer patients. Based on the direct head-to-head trial evidence, [1] DIM (specifically the BioResponse DIM® formulation at 150 mg BID) significantly increases the urinary 2/16α-OHE1 ratio compared to placebo (+3.2 vs. −0.7; P < 0.001). [1] Researchers should prioritize DIM over I3C or unformulated crystalline DIM in this context, as the clinical data directly support its biomarker-modulating activity. Procurement decisions should specify the BR-DIM formulation to align with the evidence base and ensure reproducible pharmacokinetic exposure. [2]

AhR-Mediated Chemoprevention

In rodent models of hormone-dependent carcinogenesis, DIM at 5 mg/kg every other day inhibits DMBA-induced mammary tumor growth without inducing hepatic CYP1A1 activity. [1] This profile distinguishes DIM from other AhR agonists such as TCDD, which potently induce CYP1A1 and are associated with toxicity. [1] Investigators designing chemoprevention studies that require AhR-mediated antiestrogenic effects with minimal hepatic enzyme induction should select DIM over I3C or other AhR ligands. [1] Notably, DIM does not substitute for I3C in these models, as I3C is effective in reducing tumor multiplicity while DIM is not. [3]

Pharmacokinetic and Formulation Studies

For studies where achieving adequate systemic exposure is paramount, such as pharmacokinetic modeling, tissue distribution analyses, or efficacy testing in xenograft models, selection of an absorption-enhanced DIM formulation is essential. [1] Unformulated crystalline DIM exhibits poor oral bioavailability due to low solubility (Log K0/w > 4). [2] In contrast, a liquid oil-based DIM formulation yields approximately fivefold higher plasma levels, [2] and the microencapsulated BioResponse DIM® formulation demonstrates ~50% higher bioavailability in mice. [1] Researchers should explicitly specify the DIM formulation used in their protocols and procurement documentation to ensure that achieved exposure levels are sufficient to test the hypothesis and are comparable across studies.

AhR/ERα Signaling Crosstalk Studies

Investigations into the molecular mechanisms of inhibitory AhR–ERα crosstalk benefit from DIM's unique dual-receptor activation profile. [1] Unlike resveratrol, which activates ERα but represses AhR, DIM activates both receptors, enabling the study of convergent signaling pathways and gene regulatory networks. [1] Transcriptomic analyses in MCF-7 cells demonstrate that >90% of DIM-regulated genes near an AhR binding site also possess an ERα site. [2] Procurement of high-purity DIM (>98%) is critical for these studies to avoid confounding effects from I3C or other condensation products. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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